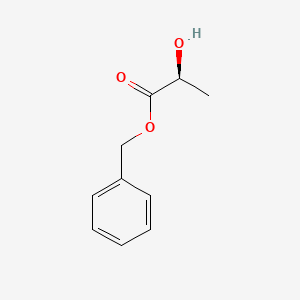
NSC669947
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Aplicaciones Científicas De Investigación
6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Mecanismo De Acción
Mode of Action
The interaction of NSC669947 with its potential targets and the resulting changes at the molecular and cellular level are yet to be elucidated .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired pyrazolo[3,4-d]pyrimidine derivative . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the addition of catalysts like piperidine to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Substitution: Various nucleophiles like amines, thiols; reactions often require the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Amino or thiol derivatives
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their structural framework.
Thioglycoside derivatives: Known for their anticancer properties, these compounds share a similar sulfur-containing moiety.
Uniqueness
6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 compared to other similar compounds . This unique structure contributes to its superior anticancer activity and makes it a promising candidate for further drug development .
Propiedades
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c14-8-3-1-7(2-4-8)10(19)6-21-13-16-11-9(5-15-18-11)12(20)17-13/h1-5H,6H2,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCYCAECAHCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(C=NN3)C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2463707.png)
![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)
![Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate](/img/structure/B2463711.png)
![2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride](/img/structure/B2463713.png)


![3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2463720.png)
